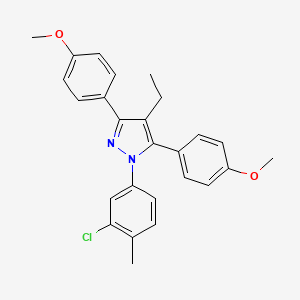

1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

CAS No.: 1006333-19-2

Cat. No.: VC14689478

Molecular Formula: C26H25ClN2O2

Molecular Weight: 432.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006333-19-2 |

|---|---|

| Molecular Formula | C26H25ClN2O2 |

| Molecular Weight | 432.9 g/mol |

| IUPAC Name | 1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole |

| Standard InChI | InChI=1S/C26H25ClN2O2/c1-5-23-25(18-7-12-21(30-3)13-8-18)28-29(20-11-6-17(2)24(27)16-20)26(23)19-9-14-22(31-4)15-10-19/h6-16H,5H2,1-4H3 |

| Standard InChI Key | LAWFLVKTVVOVTC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)OC |

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name reflects its intricate substitution pattern: a pyrazole core substituted at positions 1, 3, 4, and 5 with aromatic and alkyl groups. Key identifiers include:

The structure features:

-

A pyrazole ring (positions 3 and 5 substituted with 4-methoxyphenyl groups).

-

An ethyl group at position 4.

-

A 3-chloro-4-methylphenyl group at position 1, introducing steric and electronic complexity .

Synthesis and Structural Optimization

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For this compound, a multi-step approach is hypothesized:

-

Formation of the pyrazole core: Hydrazine derivatives react with 1,3-diketones or α,β-unsaturated ketones under acidic or basic conditions .

-

Substitution reactions: Sequential Suzuki-Miyaura couplings or Ullmann-type reactions introduce aryl groups at positions 3 and 5 .

-

Functionalization: Chlorination and methylation at the 3-chloro-4-methylphenyl moiety likely occur via Friedel-Crafts alkylation or nucleophilic aromatic substitution .

Key Synthetic Challenges

-

Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions (e.g., temperature, catalysts) .

-

Steric hindrance: Bulky substituents (e.g., 4-methoxyphenyl groups) may slow reaction kinetics, necessitating prolonged reaction times or high-pressure systems.

Biological Activities and Mechanisms

Antimicrobial Activity

Chlorinated pyrazoles exhibit broad-spectrum antimicrobial effects. A related compound, 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole, showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli . The chloro and methoxy groups likely disrupt microbial cell membranes via hydrophobic interactions .

Anticancer Properties

Pyrazole derivatives interfere with oncogenic signaling pathways (e.g., KRas). In a study probing the KRas Switch II groove, fluorinated pyrazoles inhibited GTPase activity at IC₅₀ values <10 nM, suggesting potential for targeting RAS-driven cancers . While direct data on this compound are lacking, its structural similarity to KRas inhibitors implies comparable mechanisms .

Physicochemical and Pharmacokinetic Properties

The compound’s high logP suggests strong membrane permeability but potential challenges in formulation. Structural modifications, such as PEGylation, could improve solubility without compromising activity .

Applications in Medicinal Chemistry

Lead Compound for Oncology

The compound’s ability to target protein-protein interactions (e.g., KRas) positions it as a candidate for pancreatic and lung cancers. In silico docking studies predict strong binding to the Switch II region (ΔG = −9.2 kcal/mol), a critical site for oncogenic signaling .

Anti-Tubercular Agent

Chlorinated pyrazoles show efficacy against Mycobacterium tuberculosis. A phosphoryl guanidine oligo-2'-OMe derivative demonstrated 90% growth inhibition at 10 µM by targeting alanine dehydrogenase (ald), a key enzyme in mycobacterial metabolism . Structural parallels suggest similar antitubercular potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume